Dimethyl (4-ethylphenyl)propanedioate
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Overview
Description
Dimethyl (4-ethylphenyl)propanedioate is an organic compound with the molecular formula C13H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and an ethyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-ethylphenyl)propanedioate can be synthesized through several methods. One common route involves the esterification of 4-ethylphenylpropanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-ethylphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: 4-ethylphenylpropanedioic acid.
Reduction: 4-ethylphenylpropanediol.
Substitution: 4-nitroethylphenylpropanedioate or 4-bromoethylphenylpropanedioate.
Scientific Research Applications
Dimethyl (4-ethylphenyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl (4-ethylphenyl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The compound can also participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, with ethyl groups instead of methyl groups.
Dimethyl fumarate: An ester of fumaric acid, used in the treatment of multiple sclerosis.
Uniqueness
Dimethyl (4-ethylphenyl)propanedioate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds .
Properties
CAS No. |
394207-67-1 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
dimethyl 2-(4-ethylphenyl)propanedioate |
InChI |
InChI=1S/C13H16O4/c1-4-9-5-7-10(8-6-9)11(12(14)16-2)13(15)17-3/h5-8,11H,4H2,1-3H3 |
InChI Key |
NVGAVISZGUHIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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